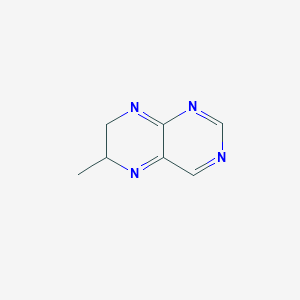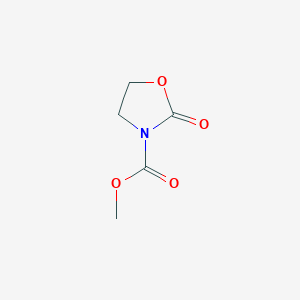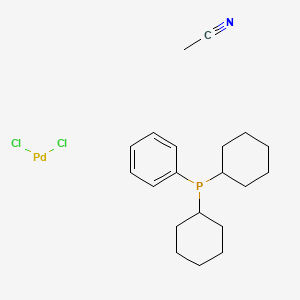
(1-Isobutyl-1h-imidazol-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Isobutyl-1h-imidazol-2-yl)methanol hydrochloride is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isobutyl-1h-imidazol-2-yl)methanol hydrochloride typically involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and saturated heterocycles . Another method involves the removal of protective benzyl groups in the presence of palladium on carbon, followed by hydrolysis with hydrochloric acid, leading to the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1-Isobutyl-1h-imidazol-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Electrophiles: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted imidazoles and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Isobutyl-1h-imidazol-2-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1-Isobutyl-1h-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to changes in their activity. This interaction can result in antimicrobial, antifungal, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1-Ethyl-1h-imidazol-2-yl)methanol
- (1-Cyclohexyl-1h-imidazol-5-yl)methanol
- (1-Benzyl-1h-imidazol-2-yl)methanol
- (1-Methyl-1h-imidazol-2-yl)methanol
Uniqueness
(1-Isobutyl-1h-imidazol-2-yl)methanol hydrochloride is unique due to its specific isobutyl substitution, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H15ClN2O |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
[1-(2-methylpropyl)imidazol-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-7(2)5-10-4-3-9-8(10)6-11;/h3-4,7,11H,5-6H2,1-2H3;1H |
InChI Key |
CUENAFBNXYIFCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CN=C1CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


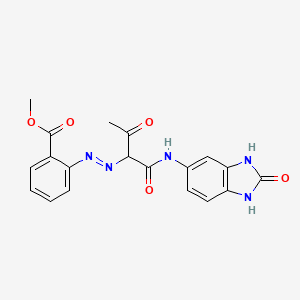
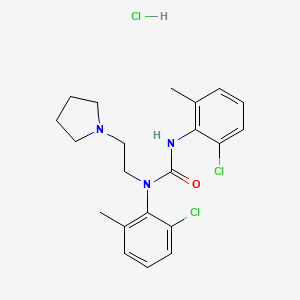
![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)


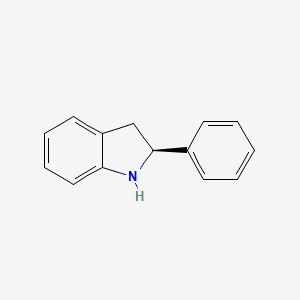
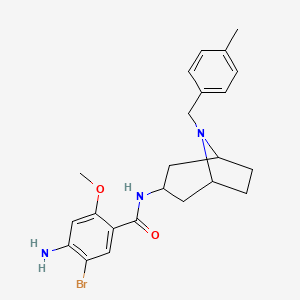

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
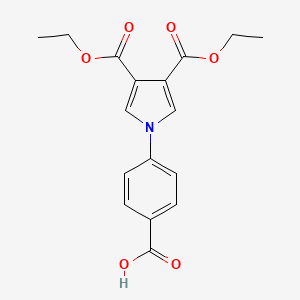
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
